molecular formula C13H13N3O4 B2745072 N-(2,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034233-16-2

N-(2,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide

Cat. No. B2745072
CAS RN: 2034233-16-2
M. Wt: 275.264
InChI Key: VGYBSXNAUMIEPQ-UHFFFAOYSA-N
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Description

“N-(2,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide” is a chemical compound. Based on its name, it likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an amide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom . The “2,4-dimethoxyphenyl” part suggests the presence of a phenyl ring with methoxy groups (-OCH3) at the 2nd and 4th positions .

Scientific Research Applications

Bacterial RNA Polymerase Inhibitor

“N-(2,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide” and its derivatives have been synthesized and evaluated as bacterial RNA polymerase (RNAP) inhibitors . Some compounds displayed potent antimicrobial activity against Gram-positive bacteria of Staphylococcus aureus and Streptococcus pneumoniae .

Antimicrobial Activity

The compound has shown potent antimicrobial activity against clinical isolates of MRSA, VRSA, RRSA, and MPRSP with MIC values in the range of 0.125–2 μg/mL .

Cytotoxicity

The compound has shown cytotoxicity against LO2 cells with IC 50 value of 18.5 ± 1.89 μM .

Protein Kinase Inhibition

The mechanism of action of “N-(2,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide” involves the inhibition of protein kinases, which are involved in cell growth and signaling.

Phosphodiesterase Inhibition

“N-(2,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide” has been shown to inhibit the activity of phosphodiesterases, which are involved in the regulation of intracellular signaling pathways.

Anti-inflammatory Effects

In immune cells, “N-(2,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide” has been shown to reduce the production of pro-inflammatory cytokines and chemokines.

Neuroprotective Effects

In neurons, “N-(2,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide” has been shown to enhance synaptic plasticity and reduce neuroinflammation.

Cancer Research

In cancer research, “N-(2,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide” has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways.

Future Directions

The future directions for research on “N-(2,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide” would depend on its properties and potential applications. If it has biological activity, it could be studied as a potential therapeutic agent. If it has interesting chemical properties, it could be studied in the context of synthetic chemistry or materials science .

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-19-8-3-4-9(11(5-8)20-2)16-13(18)10-6-12(17)15-7-14-10/h3-7H,1-2H3,(H,16,18)(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYBSXNAUMIEPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC(=O)NC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide

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